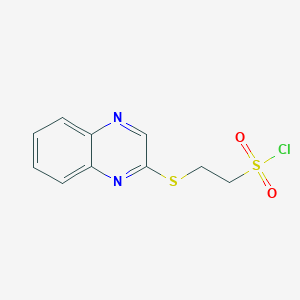

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride

描述

属性

IUPAC Name |

2-quinoxalin-2-ylsulfanylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWCLTVKVJCHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

This approach, developed recently, utilizes the reaction between quinoline N-oxides and sulfonyl chlorides, mediated by sulfur-containing nucleophiles generated in situ. The process is notable for its efficiency, broad substrate scope, and functional group tolerance, aligning with green chemistry principles.

Reaction Mechanism:

The process involves the formation of sulfonyl nucleophiles from carbon disulfide (CS₂) and diethylamine (Et₂NH). These nucleophiles attack quinoline N-oxides at the C2 position, activated by electrophilic sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl). The reaction proceeds via intermediate formation, leading to the desired 2-sulfonylquinoline derivatives, which can be further transformed into the sulfonyl chloride derivative of interest.-

- Solvent: Dichloromethane (DCM) proved most effective, providing yields up to 95%.

- Reagents: Sulfonyl chlorides, CS₂, Et₂NH, and quinoline N-oxides.

- Temperature: Room temperature.

- Reaction Time: As short as 20 minutes for optimal yields.

| Entry | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Quinoline N-oxide + TsCl + CS₂ + Et₂NH in DCM, RT, 20 min | 95 | , |

Use of Sulfonyl Chlorides as Direct Sulfonylating Agents

Several studies have demonstrated the direct use of sulfonyl chlorides for sulfonylation of quinoline derivatives, avoiding the need for transition metals or moisture-sensitive reagents.

Methodology:

Quinoline N-oxides are reacted with sulfonyl chlorides in the presence of diethylamine and CS₂, facilitating in situ generation of sulfonyl nucleophiles. The reaction typically proceeds at room temperature, with yields often exceeding 80%.-

- Transition-metal-free.

- Mild reaction conditions.

- Use of commercially available sulfonyl chlorides.

-

- Solvent choice is critical; DCM was found optimal.

- Excess CS₂ and Et₂NH improve yields.

Alternative Synthetic Routes and Notes

Reaction with Sulfonyl Acid Derivatives:

In some cases, sulfonyl acids or their derivatives can be used, but these often require additional activation steps or harsher conditions.Synthesis of Intermediates:

The formation of sulfonyl intermediates like sulfonyl diethylcarbamodithioates or sulfonyl sulfinates can be achieved through reactions of sulfonyl chlorides with amines or sulfides, which then react with quinoline N-oxides.

Data Table Summarizing Preparation Methods

Summary of Research Findings

Recent advances demonstrate that transition-metal-free, mild, and efficient protocols for synthesizing 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride are achievable via sulfonylation of quinoline N-oxides with sulfonyl chlorides. The in situ generation of reactive sulfonyl nucleophiles from CS₂ and amines, especially diethylamine, plays a crucial role. These methods are characterized by high yields, short reaction times, and environmentally friendly conditions, making them suitable for large-scale and sustainable pharmaceutical synthesis.

化学反应分析

Types of Reactions

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.

Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The quinoxaline ring can undergo reduction to form dihydroquinoxaline derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfones and Sulfoxides: Formed from the oxidation of the sulfanyl group.

科学研究应用

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The quinoxaline ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

The following analysis compares 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride with analogous sulfonyl chlorides from recent literature (Table 1). Key differences in substituents, molecular weight, and reactivity are highlighted.

Table 1: Comparative Analysis of Sulfonyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₁₂H₁₀ClN₂O₂S₂ (est.) | ~289.45 | Quinoxaline, ethane-sulfonyl chloride | Moderate reactivity due to EW quinoxaline and accessible SO₂Cl group |

| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₂ClF₉O₂S | ~380.52 | Three -CF₃ groups | High reactivity; strong EW effect enhances electrophilicity of SO₂Cl |

| 4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride | C₁₀H₁₁ClO₃S | ~246.45 | 3-Methyloxetane | Lower reactivity; electron-donating (ED) oxetane reduces SO₂Cl activation |

| 2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₈F₄O₄S | ~312.22 (est.) | Methoxymethoxy, -CF₃ | Moderate reactivity; polar substituents improve solubility in aprotic solvents |

Key Findings

Reactivity Trends: The 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride exhibits the highest reactivity due to the synergistic EW effects of three -CF₃ groups, accelerating nucleophilic substitutions. The quinoxaline derivative’s reactivity is moderate, as the EW quinoxaline enhances electrophilicity less effectively than -CF₃ groups but more than ED substituents like oxetane .

Molecular Weight and Solubility: Fluorinated analogs (e.g., ) have higher molecular weights and increased lipophilicity, favoring organic phase solubility. The quinoxaline compound’s heteroaromatic structure may reduce aqueous solubility compared to non-aromatic derivatives like the oxetane-containing compound .

The ethane linker in the quinoxaline derivative positions the SO₂Cl group away from the aromatic ring, improving steric accessibility compared to ortho-substituted benzene derivatives.

Applications: Fluorinated sulfonyl chlorides (e.g., ) are preferred in agrochemical synthesis due to their stability and reactivity under harsh conditions. The quinoxaline derivative is better suited for synthesizing bioactive molecules (e.g., kinase inhibitors) where heteroaromatic frameworks are critical .

生物活性

2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative of quinoxaline, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoxaline moiety linked to a sulfonyl chloride group. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of protein synthesis pathways.

| Compound | Target Organism | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Anticancer Properties

The anticancer potential of quinoxaline derivatives has been widely studied, particularly their effects on various cancer cell lines. For example, compounds related to this compound have shown promising results in inhibiting the proliferation of human epidermoid carcinoma cells (A431). The observed IC50 values indicate significant cytotoxicity compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (human epidermoid carcinoma) | 5.6 | Inhibition of Stat3 phosphorylation |

| HepG2 (liver cancer) | 4.8 | DNA intercalation and Topo II inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in microorganisms and cancer cells.

- DNA Interaction : It has been reported that quinoxaline derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : Inhibition of pathways such as Stat3 can lead to reduced cell survival signaling in cancer cells.

Case Studies

Several studies have highlighted the efficacy of quinoxaline derivatives in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced activity against resistant strains of Staphylococcus aureus, indicating potential for use in treating antibiotic-resistant infections.

- Anticancer Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines with an IC50 comparable to established chemotherapeutics like doxorubicin, suggesting its potential as a novel anticancer agent.

常见问题

Q. How can the synthesis of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride be optimized to minimize side reactions?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the sulfonyl chloride group. Maintain low temperatures (0–5°C) during thionyl chloride or chlorosulfonic acid reactions to avoid decomposition. Solvents like dichloromethane or THF are recommended for their low reactivity and ability to stabilize intermediates. Monitor reaction progress via TLC or HPLC to terminate reactions before side products dominate .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : After synthesis, use fractional distillation under reduced pressure to separate the compound from unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) can further purify the product. For trace impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient is effective. Confirm purity via melting point analysis and NMR spectroscopy .

Q. How should researchers handle stability challenges during storage of sulfonyl chloride derivatives?

- Methodological Answer : Store the compound in airtight, moisture-resistant containers under anhydrous conditions (e.g., desiccated cabinets with silica gel). Avoid prolonged exposure to light, as UV radiation can degrade sulfonyl chlorides. Conduct periodic stability tests using FT-IR to detect hydrolysis (e.g., loss of S=O stretches at ~1350–1200 cm⁻¹) .

Advanced Research Questions

Q. What analytical methods are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Combine multiple techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., sulfonyl chloride protons at δ 3.5–4.0 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects, particularly for quinoxaline derivatives (see analogous studies on quinoxaline sulfonamides) .

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chlorides with varying substituents?

- Methodological Answer : Perform comparative kinetic studies using stopped-flow spectroscopy to quantify reaction rates under identical conditions (e.g., nucleophilic substitution with amines). Analyze substituent effects (e.g., electron-withdrawing groups on quinoxaline) via Hammett plots. Computational modeling (DFT) can predict electronic influences on reactivity .

Q. What experimental design strategies are recommended for studying nucleophilic substitution reactions of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, nucleophile concentration). Use a central composite design to model interactions between variables. Flow chemistry systems enhance reproducibility and enable real-time monitoring of exothermic reactions .

Q. How can by-products from sulfonylation reactions be systematically identified and mitigated?

- Methodological Answer : Use GC-MS or LC-MS to detect side products (e.g., disulfones from over-reaction). Quench aliquots at intervals and analyze to pinpoint formation pathways. Adjust stoichiometry (e.g., limit nucleophile equivalents) or introduce scavengers (e.g., molecular sieves) to absorb excess reagents .

Specialized Research Questions

Q. What strategies are effective for synthesizing biologically active derivatives of this compound?

- Methodological Answer : Target sulfonamide derivatives by reacting with primary/secondary amines under triethylamine catalysis. For enhanced bioactivity, introduce fluorinated or heteroaromatic groups to the quinoxaline ring. Screen derivatives via in vitro assays (e.g., enzyme inhibition) and correlate results with computational docking studies .

Q. How does the quinoxaline ring influence the compound’s reactivity compared to phenyl-based sulfonyl chlorides?

- Methodological Answer : The quinoxaline ring’s electron-deficient nature increases electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution. Compare reaction rates with phenyl analogs using kinetic isotope effects (KIE) studies. UV-vis spectroscopy can track charge-transfer interactions in transition states .

Q. What precautions are critical when scaling up synthesis for preclinical studies?

- Methodological Answer :

Implement safety measures for exothermic reactions (e.g., jacketed reactors with cooling loops). Use continuous flow systems to improve heat dissipation and scalability. Validate batch consistency via DSC (differential scanning calorimetry) to ensure thermal stability during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。